H-Ala-His-Ala-OH

描述

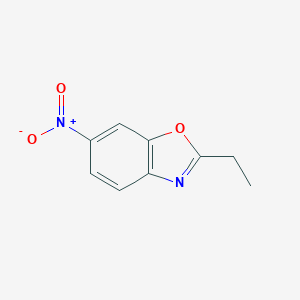

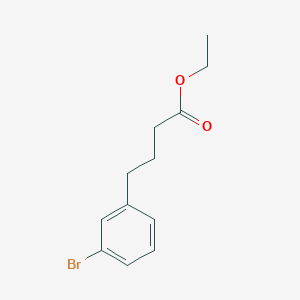

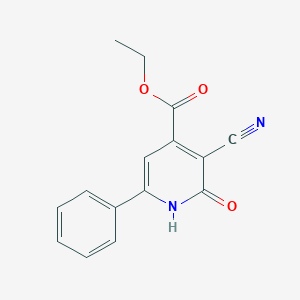

“H-Ala-His-Ala-OH” is a tripeptide composed of the amino acids alanine (Ala), histidine (His), and alanine (Ala). It is a synthetic peptide, meaning it is not naturally occurring but is instead created in a laboratory setting .

Synthesis Analysis

The synthesis of peptides like “H-Ala-His-Ala-OH” involves a series of steps including the protection of certain amino and carboxyl groups, the formation of peptide links between amino acids with protected groups, and the use of specific reagents . The synthesis process requires careful control to ensure the correct sequence of amino acids is achieved.

Molecular Structure Analysis

The molecular structure of “H-Ala-His-Ala-OH” is determined by the arrangement and bonding of its constituent amino acids. Each amino acid has a central carbon atom, to which an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain are attached .

Chemical Reactions Analysis

The chemical reactions involving “H-Ala-His-Ala-OH” are likely to be similar to those of other peptides. These can include reactions with other molecules under specific conditions, as well as the potential for the peptide to undergo hydrolysis, breaking down into its constituent amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-His-Ala-OH” would be influenced by its molecular structure and the characteristics of its constituent amino acids. For example, the presence of the histidine residue could confer a certain degree of acidity to the peptide .

科学研究应用

氨基酸的构象研究

- 构象相关的氢抽取反应:一项研究探讨了羟基自由基(•OH)如何通过氢抽取反应引发类甘氨酸(Gly)和丙氨酸(Ala)等氨基酸的展开。这个过程在类似阿尔茨海默病等肽误折叠疾病中很重要,研究表明Ala残基在转变为其自由基形式时会发生显著的构象变化,影响螺旋结构中的反应性(Owen等人,2012)。

配位和相互作用研究

- 二肽与金(III)的相互作用:对丙氨酰苯丙氨酸(H-Ala-Phe-OH)进行了研究,其结构类似于H-Ala-His-Ala-OH,研究了其与Au(III)的质子化和配位能力。该研究揭示了这类二肽如何与金属形成配合物,有助于理解肽与金属的相互作用(Koleva et al., 2007)。

肽合成和性质

- 固相肽合成挑战:在对生物学上重要肽的合成研究中,合成了序列H-Ala-Arg-(Ala)6-Lys-OH。这项工作提供了克服肽合成中挑战的见解,包括序列相关相互作用的影响以及溶剂和碱的选择(Dettin et al., 2009)。

- α-螺旋共聚肽的结构分析:对H-(Ala-Gly)9-OH共聚肽的研究揭示了α-螺旋结构特征的详细构象参数。这类研究对于理解肽的结构-功能关系至关重要(Souma et al., 2008)。

环境和生化意义

- 环境化学中的羟基自由基:羟基自由基(•OH)在不同环境组分中的作用,包括它们与丙氨酸等氨基酸的反应性,对于理解生化过程和环境化学很重要(Gligorovski et al., 2015)。

- 水溶液中羟基自由基的迁移性:一项研究关注羟基自由基在水溶液中的迁移性及其与氨基酸的相互作用,为生物系统中自由基的基础化学提供了见解(Codorniu-Hernández & Kusalik, 2012)。

安全和危害

As with any chemical substance, handling “H-Ala-His-Ala-OH” requires appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQCVUDDFENPU-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-His-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)